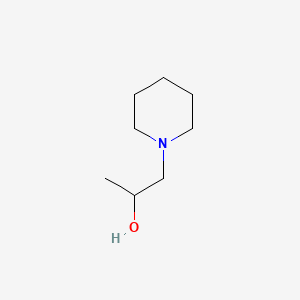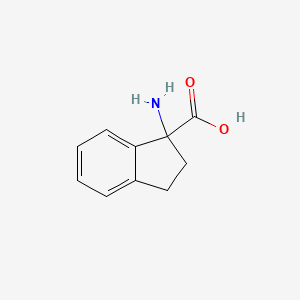
4,4'-二乙酰二苯甲烷
描述
4,4’-Diacetyldiphenylmethane is a chemical compound with the molecular formula C17H16O2 and a molecular weight of 252.3077 . It is also known as 1-[4-[(4-acetylphenyl)methyl]phenyl]ethanone .
Synthesis Analysis
The synthesis of 4,4’-Diacetyldiphenylmethane involves aromatic polyimides based on 4,4´-diaminodiphenylmethane (DPM) and 4,4´-diaminotriphenylmethane (TPM) and three commercial dianhydrides . Another method involves the condensation of aromatic amines with formaldehyde on natural kaolinites .Molecular Structure Analysis
The molecular structure of 4,4’-Diacetyldiphenylmethane consists of two phenyl rings connected by a methylene bridge, with each phenyl ring bearing an acetyl group .Physical And Chemical Properties Analysis
4,4’-Diacetyldiphenylmethane has a density of 1.1±0.1 g/cm3, a boiling point of 423.2±38.0 °C at 760 mmHg, and a refractive index of 1.566 . It has a flash point of 158.2±23.8 °C .科学研究应用
Chemical Structure and Properties
“4,4’-Diacetyldiphenylmethane” is a chemical compound with the formula C17H16O2 and a molecular weight of 252.3077 . It is also known by its IUPAC name, which is InChI=1S/C17H16O2/c1-12(18)16-7-3-14(4-8-16)11-15-5-9-17(10-6-15)13(2)19/h3-10H,11H2,1-2H3 .
Use in Polyimide Synthesis
“4,4’-Diacetyldiphenylmethane” is used in the synthesis of aromatic polyimides . These polyimides are synthesized from different 4,4’-diaminodiphenylmethane monomers with different alkyl substituents . The resulting polyimides exhibit excellent thermal stability, high chemical resistance, high mechanical strength, and lower dielectric properties . They are soluble in various solvents, such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), and chloroform (CClH3) .
Use in Debromination Processes
Research has shown that “4,4’-Diacetyldiphenylmethane” can be used in the debromination of 4,4’-dibrominated diphenyl ether (BDE15) . This process involves the use of organic palygorskite (OP)–supported Pd/Fe nanoparticles composite (OP-Pd/Fe), which is prepared by a stepwise reduction method .
安全和危害
属性
IUPAC Name |
1-[4-[(4-acetylphenyl)methyl]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-12(18)16-7-3-14(4-8-16)11-15-5-9-17(10-6-15)13(2)19/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTELZOWACOGDKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285876 | |
| Record name | 4,4'-Diacetyldiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Diacetyldiphenylmethane | |
CAS RN |
790-82-9 | |
| Record name | 790-82-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Diacetyldiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-METHYLENEBIS(ACETOPHENONE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the electrochemical behavior of 4,4'-diacetyldiphenylmethane?
A1: While the abstract provided for the paper "Polarographic reduction of aldehydes and ketones. XII. Simultaneous reduction of two carbonyl groups in 4,4'-diacetyldiphenylmethane" [] doesn't delve into specific results, the title itself offers valuable insight. The research likely investigates how 4,4'-diacetyldiphenylmethane behaves during polarographic reduction. This technique involves applying a varying voltage across a solution containing the analyte. By analyzing the resulting current-voltage curve, researchers can glean information about the reduction potentials and electrochemical reactions of the molecule. The title specifically mentions "simultaneous reduction of two carbonyl groups," suggesting that both carbonyl groups within the 4,4'-diacetyldiphenylmethane molecule can undergo reduction under the appropriate conditions []. This information can be valuable in understanding the reactivity and potential applications of this compound.
Q2: How does the presence of two chromophores in 4,4'-diacetyldiphenylmethane affect its spectral properties?
A2: The study "Interaction of chromophores in the protonated molecules of 4-acetyl- and 4,4′-diacetyldiphenylmethane and their analogs" [] likely examines how the two acetyl groups, each containing a carbonyl chromophore, interact with each other within the molecule, particularly in their protonated forms. This interaction can lead to unique spectral characteristics that differ from molecules possessing only a single chromophore. For example, the absorption and emission spectra might exhibit shifts in peak positions or changes in intensity due to electronic coupling between the chromophores []. Understanding these interactions is crucial for interpreting spectroscopic data and predicting the compound's behavior in various chemical environments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



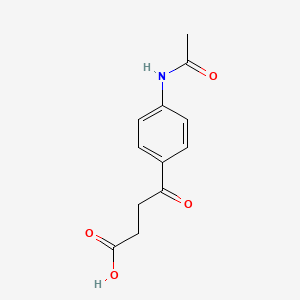
![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1267518.png)
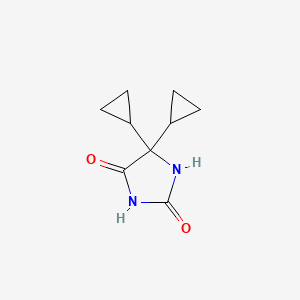
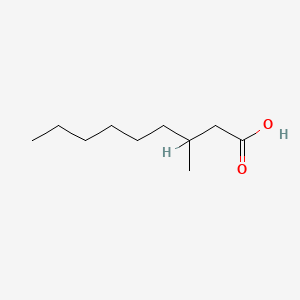


![4-[2-(Pyridin-2-yl)ethyl]aniline](/img/structure/B1267528.png)

![3-[(Ethoxycarbonyl)amino]propanoic acid](/img/structure/B1267530.png)


